1-oxaspiro[3.3]heptan-6-one
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Overview
Description
1-oxaspiro[3.3]heptan-6-one, also known as 1-oxaspiroheptane, is an organic compound with the molecular formula C7H14O. It is a cyclic ether and is a colorless liquid at room temperature. This compound is versatile and has a wide range of applications in the laboratory.
Preparation Methods
1-oxaspiro[3.3]heptan-6-one can be synthesized through various methods, including the Williamson ether synthesis. In this method, an alkyl halide is reacted with a strong base such as sodium hydroxide to form an alkoxide, which is then reacted with an alcohol to form the desired ether. Other methods of synthesis include the use of Grignard reagents, organolithium reagents, and organocuprates. Industrial production methods often involve multi-step processes starting from commercially available and inexpensive 3-oxocyclobutane-1-carboxylic acid .
Chemical Reactions Analysis
1-oxaspiro[3.3]heptan-6-one undergoes various types of reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong bases, Grignard reagents, and organolithium reagents. Major products formed from these reactions depend on the specific conditions and reagents used. For example, it can act as a nucleophile, donating electrons to other molecules, and can also act as a Lewis acid, accepting electrons from other molecules.
Scientific Research Applications
1-oxaspiro[3.3]heptan-6-one has been used in a variety of scientific research applications. It serves as a solvent in the synthesis of various organic compounds and as a starting material for the synthesis of other organic compounds. It has also been used as a reagent in organic reactions, such as the conversion of aldehydes to alcohols. Additionally, it has been used as a catalyst in the synthesis of organic compounds such as amines, ethers, and esters. Its versatility makes it valuable in drug discovery and design .
Mechanism of Action
1-oxaspiro[3.3]heptan-6-one acts as a nucleophile, meaning it is capable of donating electrons to other molecules, allowing it to act as a catalyst in many organic reactions. It can also act as a Lewis acid, accepting electrons from other molecules. The specific molecular targets and pathways involved depend on the particular reaction and conditions.
Comparison with Similar Compounds
1-oxaspiro[3.3]heptan-6-one is part of the spirocyclic compound family, which includes other compounds such as 3-oxocyclobutane-1-carboxylic acid and various oxetanes . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its ability to act as both a nucleophile and a Lewis acid, making it highly versatile in organic synthesis.
Properties
CAS No. |
2758004-74-7 |
---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.1 |
Purity |
95 |
Origin of Product |
United States |
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